(R)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

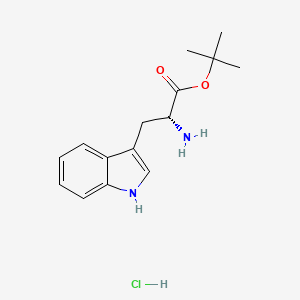

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming chiral amino acid derivatives with protecting groups. The complete systematic name is tert-butyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, which precisely describes the stereochemical configuration, functional groups, and salt form. The molecular formula is documented as C₁₅H₂₁ClN₂O₂, indicating the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula encompasses both the organic tert-butyl ester component and the inorganic hydrochloride salt portion.

The structural framework consists of several key components that define its chemical identity. The indole ring system comprises a benzene ring fused to a pyrrole ring, with the amino acid side chain attached at the 3-position of the indole moiety. The amino acid backbone contains the characteristic alpha-amino acid structure with the amino group at the 2-position and the carboxyl group converted to a tert-butyl ester. The tert-butyl group (1,1-dimethylethyl group) serves as a protecting group for the carboxylic acid functionality, significantly altering the compound's solubility and reactivity profile compared to the free acid form.

| Structural Component | Chemical Description | Functional Significance |

|---|---|---|

| Indole Ring System | Benzene fused to pyrrole | Aromatic heterocycle conferring biological activity |

| Alpha-Amino Group | Primary amine at carbon-2 | Protonated in hydrochloride salt form |

| Tert-Butyl Ester | 1,1-dimethylethyl ester | Protecting group enhancing lipophilicity |

| Hydrochloride Salt | Chloride counterion | Improves stability and solubility |

The three-dimensional arrangement of atoms in this molecule creates a specific spatial configuration that is critical for its biological and chemical properties. The alpha-carbon center exhibits R-configuration according to Cahn-Ingold-Prelog priority rules, establishing the absolute stereochemistry of this enantiomer.

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBSYCWJZVVILK-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination reactions.

Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

®-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may interact with serotonin receptors, contributing to its potential antidepressant effects. The amino group can form hydrogen bonds with biological targets, enhancing its binding affinity.

Comparison with Similar Compounds

Variation in Ester Groups

The tert-butyl ester group differentiates the target compound from analogs with smaller esters (e.g., methyl, ethyl, or benzyl):

| Compound Name | Ester Group | Molecular Weight | Key Properties |

|---|---|---|---|

| (R)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate HCl | tert-butyl | 296.79 | High lipophilicity; enhanced stability |

| (S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate HCl | Methyl | 268.74 | Lower lipophilicity; faster hydrolysis |

| D-Tryptophan Ethyl Ester HCl (CAS 61535-49-7) | Ethyl | 268.74 | Moderate solubility; common in peptide synthesis |

| L-Tryptophan Benzyl Ester HCl (CAS 35858-81-2) | Benzyl | 330.80 | Bulky aromatic group; protease resistance |

The tert-butyl group in the target compound reduces metabolic degradation compared to methyl or ethyl esters, making it more suitable for prolonged activity in biological systems .

Stereochemical Differences

Enantiomers of tryptophan derivatives exhibit distinct biological interactions:

- (R)-enantiomer : Used in the target compound, often associated with specific enzyme inhibition (e.g., CYP121 in M. tuberculosis studies) .

- (S)-enantiomer: Example: (S)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate HCl (CAS 2899-28-7). The S-configuration may alter binding to chiral biological targets, such as L-amino acid transporters .

Aromatic Substituent Modifications

Replacing the indole moiety with other aromatic groups significantly alters bioactivity:

| Compound Name | Aromatic Group | Key Features |

|---|---|---|

| (R)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate HCl | Indole | Hydrogen bonding via NH group; π-stacking capability |

| (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate HCl | 3-Bromophenyl | Electron-withdrawing Br enhances electrophilicity |

| (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate (CAS 126173-94-2) | 4-Hydroxyphenyl | Phenolic -OH increases solubility and oxidative lability |

The indole group in the target compound enables unique interactions in enzyme active sites, unlike bromophenyl or hydroxyphenyl analogs .

Functional Group Additions

Addition of substituents like carbamates or hydroxyls influences reactivity:

- Compound 38a: tert-Butyl(R)-(1-((4-hydroxyphenethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate includes a 4-hydroxyphenethyl group and a carbamate.

- Compound 31: S-Phenethyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanethioate HCl introduces a thioester and bromo-indole, enhancing electrophilicity for covalent binding strategies .

Physical and Spectroscopic Properties

| Property | (R)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate HCl | D-Tryptophan Methyl Ester HCl (CAS 14907-27-8) |

|---|---|---|

| Melting Point | Not reported | 213–216°C |

| Molecular Formula | C15H21ClN2O2 | C12H15ClN2O2 |

| Solubility | Likely moderate in polar aprotic solvents | High in methanol, water |

| NMR Shifts (1H/13C) | Indole NH ~10.5 ppm; tert-butyl ~1.4 ppm | Methyl ester ~3.7 ppm; indole NH ~10.3 ppm |

The tert-butyl group’s steric bulk may lower crystallinity compared to methyl esters, complicating purification but improving shelf-life .

Biological Activity

(R)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, with the CAS number 1774897-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁ClN₂O₂ |

| Molecular Weight | 296.79 g/mol |

| CAS Number | 1774897-50-5 |

| Purity | NLT 98% |

The compound's biological activity can be attributed to its structural features, particularly the indole moiety, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

- Receptor Interaction : The indole structure allows for binding to serotonin receptors and other G-protein coupled receptors (GPCRs), influencing neurotransmitter systems.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its anti-inflammatory effects.

- Anticancer Potential : Research indicates that derivatives of indole compounds often demonstrate cytotoxicity against cancer cell lines, suggesting that this compound may have similar properties.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various indole derivatives for their anticancer properties. The findings indicated that compounds with an indole structure exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .

Case Studies

- Case Study on Cytotoxicity : A synthesized analog of (R)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate was evaluated against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results demonstrated significant cytotoxic effects, supporting the hypothesis that this class of compounds may serve as effective chemotherapeutic agents .

- Antioxidant Properties : Another study focused on the antioxidant capabilities of related indole compounds. It was found that these compounds could reduce oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related diseases .

Q & A

Q. What is the optimal synthetic route for preparing (R)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride?

The compound can be synthesized via esterification of the corresponding amino acid using thionyl chloride (SOCl₂) in methanol, followed by tert-butyl protection. A modified procedure involves refluxing the amino acid with SOCl₂ in dry methanol, concentrating the solvent, and recrystallizing the product from methanol to yield the hydrochloride salt . For enantiomerically pure (R)-configuration, chiral resolution or asymmetric synthesis methods (e.g., enzymatic catalysis) may be required.

Q. How can the purity of this compound be validated after synthesis?

Purity can be assessed using:

- HPLC : Reverse-phase C18 columns with UV detection at 280 nm (indole absorbance).

- NMR : Confirm the tert-butyl group (δ ~1.4 ppm for nine protons) and indole protons (δ 7.0–7.6 ppm) .

- Mass Spectrometry : ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₃ClN₂O₂).

- Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages .

Q. What solvents are suitable for recrystallizing this compound?

Methanol and ethanol are preferred due to the compound’s moderate solubility. Recrystallization from methanol at low temperatures (0–4°C) yields high-purity crystals . For tert-butyl esters, avoid protic solvents at high temperatures to prevent hydrolysis.

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in an inert atmosphere (e.g., argon) and protect from light. The hydrochloride salt enhances stability, but prolonged exposure to moisture or heat may degrade the tert-butyl ester .

Advanced Research Questions

Q. What analytical methods distinguish the (R)-enantiomer from the (S)-form?

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

The tert-butyl group:

- Enhances lipophilicity , improving blood-brain barrier penetration.

- Increases metabolic stability by sterically shielding the ester bond from hydrolytic enzymes.

- Reduces aqueous solubility , necessitating formulation adjustments (e.g., co-solvents) .

Q. What computational tools predict binding interactions of this compound with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors like serotonin transporters or indole-binding enzymes.

- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over time .

- DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potentials .

Q. How does the compound’s stability vary under physiological pH conditions?

- Acidic pH (1–3) : Rapid hydrolysis of the ester group occurs.

- Neutral pH (7.4) : Moderate stability (t₁/₂ ~24–48 hours).

- Basic pH (9–10) : Immediate degradation due to ester saponification. Use phosphate-buffered saline (PBS) for short-term stability studies and lyophilization for long-term storage .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Curves : Validate activity across multiple concentrations.

- Control Experiments : Rule out off-target effects using enantiomerically pure analogs.

- Meta-Analysis : Compare datasets from independent studies using tools like RevMan to identify outliers .

Q. Can this compound serve as a precursor for radiolabeled probes?

Yes. The indole nitrogen or tert-butyl group can be functionalized with isotopes (e.g., ¹⁸F for PET imaging). For example:

- ¹⁸F-Labeling : Use [¹⁸F]SFB (N-succinimidyl 4-fluorobenzoate) to modify the amino group.

- ³H-Labeling : Catalytic tritiation of the indole ring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.